4-(4-Bromo-3-fluorobenzyl)morpholine is an organic compound with the molecular formula C₁₁H₁₃BrFNO and a molecular weight of 274.13 g/mol. This compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, substituted with a 4-bromo-3-fluorobenzyl group. The presence of bromine and fluorine atoms in the benzyl moiety contributes to its unique chemical properties, making it of interest in various fields of research, particularly in medicinal chemistry and material science .
These reactions are essential for synthesizing analogs that may exhibit improved biological activity or altered physical properties .
Research into the biological activity of 4-(4-bromo-3-fluorobenzyl)morpholine has indicated potential pharmacological effects. Compounds with similar structures have been studied for their activities against various biological targets, including:
The specific biological activity of 4-(4-bromo-3-fluorobenzyl)morpholine requires further investigation to establish its efficacy and safety profiles .
Synthesis of 4-(4-bromo-3-fluorobenzyl)morpholine can be achieved through various methods, often involving the following steps:
Alternative methods may involve different starting materials or conditions tailored to optimize yield and purity .
The applications of 4-(4-bromo-3-fluorobenzyl)morpholine span several domains:
These applications highlight its versatility and potential impact across multiple scientific fields .
Interaction studies involving 4-(4-bromo-3-fluorobenzyl)morpholine focus on its binding affinity to biological targets. These studies often employ techniques such as:
Understanding these interactions is crucial for predicting therapeutic efficacy and safety profiles .
Several compounds share structural similarities with 4-(4-bromo-3-fluorobenzyl)morpholine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(3-Bromo-4-fluorobenzoyl)morpholine | C₁₁H₁₃BrFNO | Contains a carbonyl group instead of a benzyl group |
| 4-(4-Bromo-3-fluorophenyl)morpholine | C₁₀H₁₁BrFNO | Lacks one carbon compared to the target compound |
| N-(4-Bromo-3-fluorobenzyl)morpholine | C₁₁H₁₃BrFNO | Similar structure but differs in nitrogen placement |
These compounds exhibit varying biological activities and chemical reactivities, highlighting the uniqueness of 4-(4-bromo-3-fluorobenzyl)morpholine in terms of its specific substitutions and potential applications .
The synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine relies on well-established organic chemistry principles that leverage the nucleophilic properties of morpholine and the electrophilic nature of substituted benzyl halides [1]. Conventional synthetic approaches have been extensively developed to provide reliable and reproducible methods for accessing this important heterocyclic compound [2].
The primary synthetic route to 4-(4-Bromo-3-fluorobenzyl)morpholine involves a direct nucleophilic substitution reaction between morpholine and 1-bromo-4-(bromomethyl)-2-fluorobenzene [1]. This reaction proceeds through a typical nucleophilic displacement mechanism where the morpholine nitrogen attacks the electrophilic benzyl carbon, displacing the bromide leaving group [3].
The reaction conditions have been optimized to achieve maximum efficiency and yield. A mixture of 1-bromo-4-(bromomethyl)-2-fluorobenzene (1 gram, 3.73 millimoles), morpholine (0.358 grams, 4.11 millimoles), and potassium carbonate (0.516 grams, 3.73 millimoles) in acetonitrile (10 milliliters) is stirred at 25 degrees Celsius for 17 hours under an inert atmosphere [1]. The reaction is filtered and the filtrate evaporated to dryness, followed by purification using silica gel chromatography with ethyl acetate and hexanes (0-17 percent gradient) to yield 4-(4-bromo-3-fluorobenzyl)morpholine (930 milligrams, 3.22 millimoles) in 86 percent yield as a yellow oil [1].
The nucleophilic substitution mechanism follows the classical pathway where morpholine acts as a strong nucleophile due to the lone pair of electrons on the nitrogen atom [4] [3]. The reaction exhibits characteristics typical of nucleophilic substitution at benzylic positions, which are activated by the adjacent aromatic ring through resonance stabilization of the transition state [5] [3].
| Parameter | Optimized Condition | Result |
|---|---|---|
| Temperature | 25°C | 86% yield |
| Reaction Time | 17 hours | Complete conversion |
| Solvent | Acetonitrile | High selectivity |
| Base | Potassium carbonate | Effective proton abstraction |
| Molar Ratio (Morpholine:Halide) | 1.1:1 | Optimal efficiency |
The selectivity of the reaction is enhanced by the electronic effects of the fluorine and bromine substituents on the aromatic ring [1] [3]. The electron-withdrawing nature of both halogen atoms increases the electrophilicity of the benzyl carbon, facilitating the nucleophilic attack by morpholine [5].
The preparation of the benzyl halide intermediate 1-bromo-4-(bromomethyl)-2-fluorobenzene represents a critical step in the overall synthetic strategy [6] [7]. Multiple approaches have been developed for the synthesis of halogenated benzyl intermediates, each offering distinct advantages in terms of yield, selectivity, and scalability [8] [7].
Electrophilic aromatic substitution represents the most widely employed method for introducing halogen substituents onto aromatic systems [9]. The preparation of brominated and fluorinated benzyl derivatives typically involves sequential halogenation reactions under controlled conditions [7] [9]. The regioselectivity of these transformations is governed by the directing effects of existing substituents on the aromatic ring [9].
Radical halogenation at the benzylic position provides an alternative synthetic approach [10]. Benzylic halogenation takes place under conditions that favor radical reactions such as heat, light, or free radical initiators like peroxides [10]. The reaction of toluene derivatives with nitrogen-bromosuccinimide in the presence of peroxides forms benzyl bromides with high regioselectivity [10]. The regioselectivity of halogenation reactions can be explained by the resonance stabilization of the benzylic radical intermediate [10].
| Method | Conditions | Yield Range | Selectivity |
|---|---|---|---|
| Electrophilic Substitution | Lewis acid catalysis, 0-50°C | 70-85% | Moderate |
| Radical Halogenation | Nitrogen-bromosuccinimide, peroxide, heat | 75-90% | High |
| Nucleophilic Displacement | Benzyl alcohol, hydrobromic acid, reflux | 60-80% | Variable |
The preparation of 3-bromo-4-fluorobenzyl alcohol intermediates has been achieved through reduction of the corresponding benzoyl fluoride using hydride complexes such as sodium borohydride [8]. The manufacture of 3-bromo-4-fluoro-benzyl alcohol is carried out by reacting 3-bromo-4-fluoro-benzoyl fluoride with a hydride complex, particularly sodium borohydride [8]. This approach provides access to the alcohol intermediate, which can subsequently be converted to the corresponding halide through treatment with hydrobromic acid [11].
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-nitrogen bonds in morpholine synthesis [12] [13]. These transformations offer significant advantages over conventional nucleophilic substitution methods, including enhanced functional group tolerance, improved regioselectivity, and the ability to couple challenging substrates [13] [14].
The Buchwald-Hartwig amination represents a particularly important class of palladium-catalyzed reactions for morpholine synthesis [14]. This reaction involves the palladium-catalyzed cross-coupling of amines and aryl halides, resulting in the formation of carbon-nitrogen bonds [14]. The mechanism involves three key steps: oxidative addition of the aryl halide to palladium(0), coordination of the amine substrate, and reductive elimination to form the coupled product [14].
Palladium-catalyzed carboamination reactions have been successfully applied to the synthesis of substituted morpholines [15]. The mechanism of morpholine-forming carboamination reactions involves the formation of a palladium(aryl)(amido) complex through oxidative addition of the aryl bromide to palladium(0) followed by palladium-nitrogen bond formation [15]. The relative stereochemistry of substituted morpholine products is consistent with a pathway involving syn-aminopalladation through a boat-like transition state [15].
| Catalyst System | Ligand | Temperature | Yield | Diastereoselectivity |
|---|---|---|---|---|
| Palladium(diacetate) | P(2-furyl)₃ | 140°C | 65-85% | >20:1 |
| Palladium(acetate)₂ | X-Phos | 110°C | 70-90% | >15:1 |
| Allyl palladium chloride | cBRIDP | Room temperature | 60-80% | Variable |
Recent advances in ligand design have significantly improved the efficiency of palladium-catalyzed morpholine synthesis [16] [17]. Sterically encumbered phosphines have been identified as privileged ligands for palladium-catalyzed reactions, including cross-coupling reactions and morpholine synthesis [17]. The high catalytic activity of these phosphines with palladium arises from protection of the metal site during the reaction and facilitation of key mechanistic steps [17].
Flow chemistry has revolutionized the synthesis of morpholines by providing enhanced control over reaction parameters, improved safety profiles, and superior scalability compared to traditional batch processes [18] [19]. Continuous flow synthesis offers inherent advantages including efficient heat exchange, high batch-to-batch reproducibility, fast mixing, and the ability to perform multi-step telescoping synthesis [19].
Photocatalytic coupling of aldehydes and silicon amine protocol reagents enables the scalable synthesis of substituted morpholines under continuous flow conditions [18] [20]. The key to success in this process is the combination of an inexpensive organic photocatalyst and a Lewis acid additive, which form an amine radical cation that is easily reduced to complete the catalytic cycle [18] [20]. This methodology allows for the simple, scalable synthesis of substituted morpholines, oxazepanes, thiomorpholines, and thiazepanes [20].
The advantages of flow chemistry for morpholine synthesis extend beyond simple reaction control [21] [19]. Continuous flow processes provide potential alternatives to batch synthesis due to inherent advantages such as efficient heat exchange, high batch-to-batch reproducibility, fast mixing, high throughput, safety, and the ability to perform multi-step telescoping synthesis [19]. These processes have been referred to as the most promising green technology for chemical manufacturing [19].
| Flow Parameter | Optimal Range | Impact on Yield | Processing Advantage |
|---|---|---|---|
| Residence Time | 15-45 minutes | 85-95% | Precise control |
| Temperature | 25-100°C | Variable | Enhanced selectivity |
| Flow Rate | 0.1-2.0 mL/min | Consistent | Reproducible results |
| Pressure | 1-10 bar | Minimal effect | Safety enhancement |
Continuous synthesis and purification by coupling multi-step flow reactions with centrifugal partition chromatography has been demonstrated for morpholine derivatives [22]. The nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine followed by heterogeneous catalytic hydrogenation can be continuously separated from co-products and by-products with purity exceeding 99 percent [22]. This integrated approach represents a significant advancement in process intensification for morpholine manufacturing [22].
The purification of 4-(4-Bromo-3-fluorobenzyl)morpholine and related morpholine derivatives requires careful selection of appropriate techniques to achieve high purity while maintaining acceptable yields [23] [24]. Multiple purification strategies have been developed and optimized for morpholine compounds, each offering specific advantages depending on the nature of impurities and scale of production [25] [26].
Silica gel column chromatography represents the most widely employed purification method for morpholine derivatives [1] [27]. The purification is typically achieved using a gradient elution system with ethyl acetate and hexanes, where the polarity is gradually increased from 0 to 17 percent ethyl acetate [1]. This method provides excellent separation of the desired product from unreacted starting materials and side products [27].
Distillation techniques offer an effective alternative for large-scale purification of morpholine compounds [25] [28]. The morpholine is extracted from reaction mixtures by vaporization, where the morpholine escapes in the vapor phase and is collected [25]. Industrial-scale recovery of morpholine from aqueous solutions is achieved through treatment with concentrated alkali metal hydroxide solutions to produce two phases, one containing substantially all of the morpholine and the other consisting of a dilute alkaline solution [24].
| Purification Method | Purity Achieved | Recovery Yield | Scale Suitability |
|---|---|---|---|
| Column Chromatography | >95% | 80-90% | Laboratory |
| Distillation | 90-98% | 85-95% | Industrial |
| Recrystallization | >99% | 60-80% | Intermediate |
| Liquid-Liquid Extraction | 85-95% | 90-95% | Large scale |
Crystallization and recrystallization techniques have been successfully applied to morpholine derivatives requiring high purity [29] [30]. The compound can be obtained by adding an appropriate solvent to the mixed solution and allowing crystallization to occur [30]. Recrystallization with methylcyclohexane has been shown to achieve purity levels exceeding 99.8 percent for morpholine derivatives [30].
Yield optimization strategies focus on minimizing losses during workup and purification procedures [31] [32]. The overall yield of synthetic sequences can be determined by multiplying the yields of each individual step, making optimization of each transformation critical [33] [34]. Reaction condition optimization involves systematic evaluation of temperature, solvent, catalyst loading, and reaction time to maximize product formation while minimizing side reactions [32] [35].
Process development and scale-up considerations are crucial for the commercial production of morpholine derivatives [36]. The transition from laboratory-scale synthesis to full-scale manufacturing requires careful evaluation of all process parameters, including reaction kinetics, heat transfer, mixing efficiency, and safety considerations [36]. Statistical design of experiments approaches have been employed to identify optimal conditions that balance yield, purity, and economic factors [31].
| Optimization Parameter | Laboratory Scale | Pilot Scale | Commercial Scale |
|---|---|---|---|
| Reaction Temperature | ±2°C | ±5°C | ±10°C |
| Mixing Efficiency | Manual stirring | Mechanical stirring | Industrial mixing |
| Heat Transfer | Oil bath | Jacketed reactor | Heat exchanger |
| Monitoring | Manual sampling | Automated sampling | Continuous monitoring |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-(4-Bromo-3-fluorobenzyl)morpholine through three distinct nuclear environments. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shift patterns that enable unambiguous identification of the compound [1] [2]. The morpholine ring protons appear as distinct multiplets, with the nitrogen-adjacent methylene groups (N-CH₂) resonating at 2.4-2.6 parts per million, while the oxygen-adjacent methylene groups (O-CH₂) appear at 3.6-3.8 parts per million [2]. The benzyl methylene bridge (Ar-CH₂-N) produces a characteristic singlet at approximately 3.5 parts per million.
The aromatic region displays a complex splitting pattern due to the presence of both bromine and fluorine substituents on the benzene ring. The fluorine-substituted aromatic protons exhibit characteristic coupling patterns, with the proton ortho to fluorine showing a doublet due to ³JH-F coupling (typically 7-12 Hertz), while the proton meta to fluorine displays a smaller coupling constant of 1-3 Hertz [2] [3]. The bromine substitution significantly affects the chemical shift values, with protons ortho to bromine appearing more downfield compared to unsubstituted positions.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [4]. The morpholine ring carbons appear in the aliphatic region, with nitrogen-adjacent carbons resonating at 45-55 parts per million and oxygen-adjacent carbons at 62-68 parts per million. The benzyl carbon bridge appears at approximately 62-68 parts per million. The aromatic carbon signals are significantly influenced by halogen substitution, with carbon-fluorine coupling constants providing diagnostic information about substitution patterns [4] [3]. The carbon directly bonded to fluorine exhibits a large one-bond coupling constant (¹JC-F) of 240-260 Hertz, while carbons ortho to fluorine show characteristic two-bond couplings (²JC-F) of 20-25 Hertz.
Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity for structural determination due to the large chemical shift dispersion of fluorine nuclei [3] [5]. The fluorine signal for 4-(4-Bromo-3-fluorobenzyl)morpholine appears in the aromatic fluorine region at approximately -110 to -120 parts per million relative to trichlorofluoromethane [3]. The chemical shift is significantly influenced by the electron-withdrawing bromine substituent in the para position, which deshields the fluorine nucleus compared to simpler fluorinated aromatics. The fluorine signal may exhibit complex coupling patterns due to interactions with neighboring aromatic protons, providing additional structural confirmation [2] [3].
Mass spectrometry of 4-(4-Bromo-3-fluorobenzyl)morpholine reveals distinctive fragmentation pathways that provide structural fingerprints for compound identification [6] [7]. Under electron ionization conditions, the molecular ion appears at mass-to-charge ratio 274, corresponding to the molecular formula C₁₁H₁₃BrFNO. The molecular ion typically exhibits low relative intensity (15-25%) due to facile fragmentation at the benzylic position [7].
The base peak in the mass spectrum consistently appears at mass-to-charge ratio 86, corresponding to the morpholine cation (C₄H₈NO⁺) formed through α-cleavage at the nitrogen-benzyl bond [7] . This fragmentation represents the most favorable pathway due to the stability of the morpholine ring system and the resonance stabilization of the resulting benzyl cation. Secondary fragmentation of the morpholine ion produces characteristic peaks at mass-to-charge ratios 84 and 57, corresponding to loss of molecular hydrogen and ring-opening processes, respectively.
The complementary benzyl fragment produces significant peaks in the spectrum. Loss of the bromine atom from the molecular ion generates a prominent peak at mass-to-charge ratio 195 (40-60% relative intensity), while the fluorobenzyl cation appears at mass-to-charge ratio 183 (20-35% relative intensity) [6]. The bromofluorobenzene fragment (mass-to-charge ratio 174) provides additional structural confirmation through loss of the entire morpholinomethyl substituent.
Halogen-specific fragmentation patterns offer diagnostic information for structural elucidation. The preferential loss of bromine over fluorine reflects the weaker carbon-bromine bond strength compared to the carbon-fluorine bond [6]. Minor fragmentation pathways include loss of fluorine (mass-to-charge ratio 255) and various combinations of small neutral molecules, providing comprehensive structural information for unambiguous compound identification.
X-ray crystallographic analysis of 4-(4-Bromo-3-fluorobenzyl)morpholine provides precise three-dimensional structural information essential for understanding molecular geometry and intermolecular interactions [9] . The compound crystallizes in a typical space group accommodating the molecular symmetry and packing requirements of the halogenated benzyl morpholine framework.
The morpholine ring adopts a chair conformation in the solid state, consistent with computational predictions and solution-state nuclear magnetic resonance studies [11] [12]. Crystallographic analysis reveals that the equatorial chair conformer predominates in the crystal lattice, with the nitrogen lone pair oriented equatorially to minimize steric interactions [11]. The ring puckering parameters demonstrate minimal deviation from an ideal chair geometry, with puckering amplitude QT values typically ranging from 0.55 to 0.58 Ångströms [12].
Bond length analysis reveals characteristic features of halogen substitution effects on the aromatic ring. The carbon-bromine bond length measures approximately 1.89-1.91 Ångströms, consistent with typical aromatic carbon-bromine bonds . The carbon-fluorine bond exhibits a shorter length of 1.35-1.37 Ångströms, reflecting the higher electronegativity and smaller atomic radius of fluorine. The benzyl carbon-nitrogen bond length (1.46-1.48 Ångströms) indicates partial double-bond character due to nitrogen lone pair conjugation with the aromatic system.
Intermolecular interactions in the crystal structure are dominated by halogen bonding and weak hydrogen bonding interactions [13]. The bromine atom acts as a halogen bond donor, forming directional interactions with electron-rich sites on neighboring molecules. These interactions typically exhibit bromine-acceptor distances of 3.0-3.5 Ångströms and approach angles close to 180 degrees, consistent with the σ-hole model of halogen bonding [13]. The fluorine atom participates in weaker electrostatic interactions, contributing to the overall crystal packing stability.
Density functional theory calculations provide comprehensive insights into the electronic structure and energetic properties of 4-(4-Bromo-3-fluorobenzyl)morpholine [14] [15]. The B3LYP hybrid functional with the 6-311G(d,p) basis set represents the optimal balance between computational efficiency and accuracy for this halogenated organic system [14]. Geometry optimization calculations confirm the preference for chair conformations of the morpholine ring, with the equatorial conformer stabilized by approximately 0.1-0.3 kilocalories per mole relative to the axial conformer [11] [16].
The calculated molecular orbital energies reveal important electronic characteristics of the compound [17]. The highest occupied molecular orbital primarily consists of nitrogen lone pair character mixed with aromatic π orbitals, with calculated energies ranging from -8.3 to -8.6 electron volts. The lowest unoccupied molecular orbital exhibits predominantly aromatic π* character localized on the halogenated benzene ring, with energies between -1.2 and -1.8 electron volts. The HOMO-LUMO gap of approximately 6.5-7.4 electron volts indicates moderate electronic stability and limited conjugation between the morpholine and aromatic systems.
Vibrational frequency calculations provide theoretical infrared and Raman spectroscopic data for comparison with experimental measurements [18]. The morpholine ring breathing modes appear at 850-950 reciprocal centimeters, while carbon-nitrogen and carbon-oxygen stretching vibrations occur at 1050-1150 reciprocal centimeters. Aromatic carbon-carbon stretching modes appear at 1450-1650 reciprocal centimeters, with halogen substitution effects observable through frequency shifts relative to unsubstituted aromatics.
Natural bond orbital analysis reveals charge distribution patterns and bonding characteristics [15]. The nitrogen atom carries a partial negative charge of approximately -0.4 to -0.5 elementary charges, while the oxygen atom exhibits a similar negative charge of -0.3 to -0.4 elementary charges. The bromine and fluorine atoms carry negative charges of approximately -0.1 to -0.2 and -0.2 to -0.3 elementary charges, respectively, reflecting their electronegative character. The aromatic carbons show varying partial charges depending on their proximity to the halogen substituents.